

Comprehensive NMR Spectroscopic Analysis of 5-(Hydroxymethyl)piperidin-2-one

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782

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Abstract

5-(Hydroxymethyl)piperidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a valuable chiral building block and an intermediate in the synthesis of various therapeutic agents, including modulators of the central nervous system.[1] Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory submission. This application note provides a comprehensive, field-proven guide to the structural elucidation of **5-(Hydroxymethyl)piperidin-2-one** using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for sample preparation, data acquisition, and an in-depth analysis of ^1H , ^{13}C , DEPT-135, COSY, HSQC, and HMBC spectra. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous molecular systems.

Introduction: The Need for Rigorous Structural Verification

The piperidine ring is a privileged scaffold in drug discovery, and its derivatives are integral to numerous approved pharmaceuticals.[2] **5-(Hydroxymethyl)piperidin-2-one** (CAS: 146059-77-0), incorporating a lactam, a hydroxyl group, and a stereocenter, presents a unique set of structural features that demand a multi-faceted analytical approach.[3] While basic 1D NMR can provide a preliminary fingerprint, it is often insufficient to resolve complex spin systems and

unambiguously assign all proton and carbon signals, especially within the saturated heterocyclic ring where diastereotopic protons and conformational dynamics are common.[4][5]

This guide employs a logical workflow, beginning with sample preparation and progressing through a series of NMR experiments that build upon one another to construct a complete and validated structural picture. This approach ensures trustworthiness in the final assignment and provides a robust framework for the characterization of related small molecules.[6]

Molecular Structure and Numbering Convention

For clarity and consistency throughout the spectral analysis, the following IUPAC-recommended numbering scheme is adopted for **5-(Hydroxymethyl)piperidin-2-one**.

Caption: Structure and numbering of **5-(Hydroxymethyl)piperidin-2-one**.

Part I: Protocol for NMR Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. For a polar molecule like **5-(Hydroxymethyl)piperidin-2-one**, selecting the appropriate deuterated solvent is the most critical decision.[7]

Rationale for Solvent Selection:

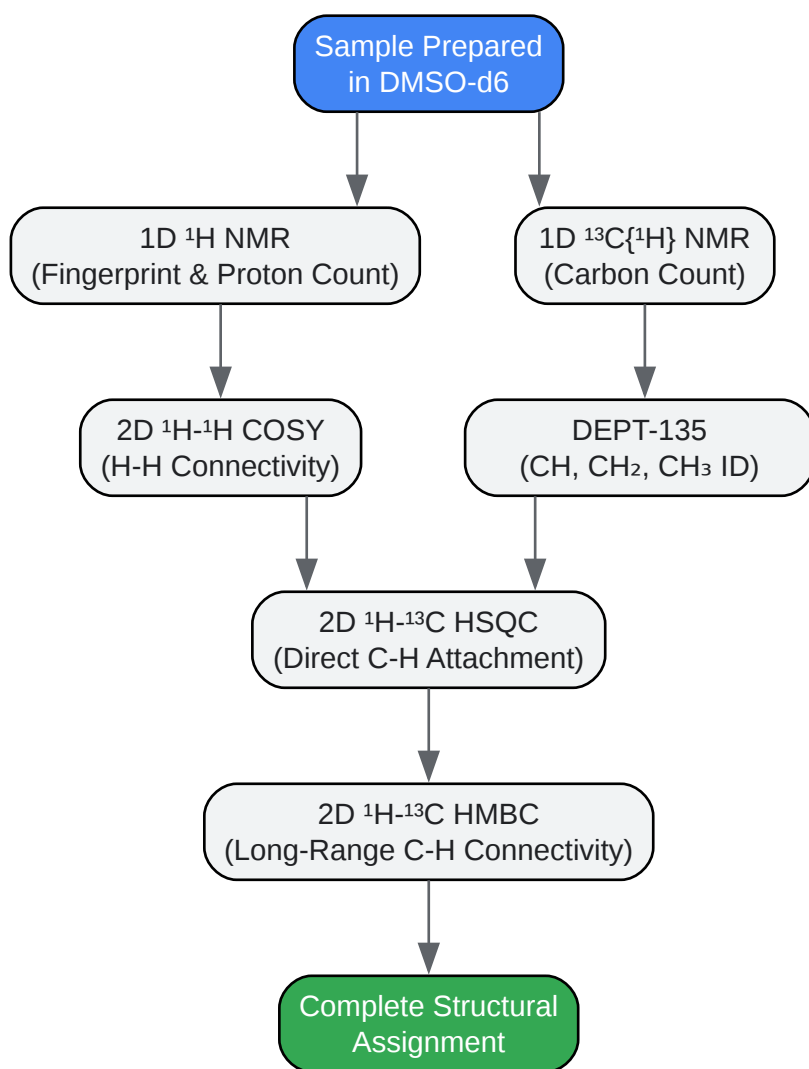
- Deuterated Dimethyl Sulfoxide (DMSO- d_6): This is the recommended solvent. Its high polarity ensures excellent solubility for the analyte.[8] Crucially, it is a non-protic solvent, which slows down the chemical exchange of the N-H and O-H protons, allowing them to be observed as distinct, often broadened, signals in the 1H NMR spectrum. The residual protium signal of DMSO- d_6 appears around 2.50 ppm.[8]
- Deuterium Oxide (D_2O): While it can dissolve the sample, it will cause the labile N-H and O-H protons to exchange with deuterium, making them "invisible" in the 1H spectrum. This can be used intentionally in a "D $_2$ O shake" experiment to confirm the identity of these peaks.[8]
- Methanol- d_4 (CD_3OD): This solvent will also dissolve the sample but, being protic, will lead to rapid exchange and disappearance of the N-H and O-H signals.

Step-by-Step Sample Preparation Protocol

- Weighing the Analyte: Accurately weigh 5-10 mg of **5-(Hydroxymethyl)piperidin-2-one** for ^1H and 2D NMR experiments. For a high-quality ^{13}C spectrum, a more concentrated sample of 20-50 mg is recommended.[9]
- Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO- d_6 ($\geq 99.9\%$ D).[8]
- Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[9]
- Filtration and Transfer: Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
- Final Check: The final sample height in the tube should be between 4-5 cm to ensure it is correctly positioned within the NMR probe's detection coil.[8]

Part II: Protocols for NMR Data Acquisition

The following experiments provide a comprehensive dataset for full structural assignment. The parameters provided are a starting point for a 500 MHz spectrometer and may be optimized as needed.



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Caption: Logical workflow for NMR structural elucidation.

Table 1: Recommended NMR Acquisition Parameters (500 MHz)

Experiment	Pulse Program	Acquisition Time (s)	Relaxation Delay (d1, s)	Number of Scans (ns)	Key Purpose
^1H	zg30	~3.0	2.0	16	Initial overview, integration, multiplicity analysis. [10]
$^{13}\text{C}\{^1\text{H}\}$	zgpg30	~1.5	2.0	1024	Count unique carbon environments.
DEPT-135	dept135	~1.5	2.0	256	Differentiate CH/CH_3 (positive) from CH_2 (negative).
^1H - ^1H COSY	cosygpcqf	~0.2	2.0	8	Identify proton-proton (^2J , ^3J) coupling networks. [11]
^1H - ^{13}C HSQC	hsqcedetgpsisp2.2	~0.1	1.5	16	Correlate each proton to its directly attached carbon. [11]
^1H - ^{13}C HMBC	hmbcgpndqf	~0.1	2.0	32	Map long-range (^2J , ^3J) H-C correlations to build the skeleton. [6]

Expert Note on Acquisition: For quantitative ^1H NMR, the relaxation delay (d1) should be increased to at least 5 times the longest T_1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.[10]

Part III: Spectral Interpretation and Data Analysis

A systematic approach to spectral interpretation is essential. We begin by analyzing the 1D spectra to generate initial hypotheses, which are then rigorously tested and confirmed using the 2D correlation data.

Table 2: Predicted Chemical Shifts and Multiplicities

Atom(s)	Type	Predicted ^1H Shift (ppm)	Predicted Multiplicity	Predicted ^{13}C Shift (ppm)	DEPT-135 Signal
H1	Amide	7.5 - 8.5	br s	-	-
H (on O)	Hydroxyl	4.5 - 5.5	t	-	-
C2	Carbonyl	-	-	170 - 175	None
H3	CH_2	2.1 - 2.3	m	29 - 33	Negative
H4	CH_2	1.6 - 1.8	m	20 - 25	Negative
H5	CH	1.9 - 2.1	m	35 - 40	Positive
H6	CH_2	3.0 - 3.2	m	45 - 50	Negative
H7	CH_2	3.3 - 3.5	m	60 - 65	Negative

Note: Chemical shift prediction is based on typical values for lactams, piperidines, and primary alcohols.[12][13][14] The protons on the CH_2 groups (H3, H4, H6, H7) are diastereotopic and will appear as separate signals, each as a complex multiplet.

Analysis of 1D Spectra

- ^1H NMR Spectrum:

- Downfield Region ($\delta > 7.0$ ppm): Expect a broad singlet corresponding to the amide proton (H1). Its integration should be 1H.
- Mid-Field Region ($\delta 3.0 - 5.5$ ppm): Look for three signals here. A triplet around 4.5-5.5 ppm (1H) for the hydroxyl proton, coupled to the adjacent CH₂. A multiplet around 3.3-3.5 ppm (2H) for the H7 protons of the hydroxymethyl group. A multiplet around 3.0-3.2 ppm (2H) for the H6 protons, which are deshielded by the adjacent amide nitrogen.
- Upfield Region ($\delta 1.5 - 2.3$ ppm): This region will contain the complex, overlapping multiplets for the remaining ring protons (H3, H4, H5), totaling 5H in integration.
- ¹³C{¹H} and DEPT-135 Spectra:
 - The ¹³C spectrum should show six distinct signals, corresponding to the six unique carbons in the molecule.
 - C2: The lactam carbonyl carbon will be the most downfield signal, typically >170 ppm, and will be absent in the DEPT-135 spectrum.[\[13\]](#)
 - C7: The carbon bearing the hydroxyl group will appear around 60-65 ppm.
 - C6: The carbon adjacent to the nitrogen will be around 45-50 ppm.
 - C5: The methine carbon will be around 35-40 ppm.
 - C3 & C4: The remaining two aliphatic carbons will be the most upfield, between 20-33 ppm.
 - The DEPT-135 spectrum will confirm these assignments: C5 will give a positive signal, while C3, C4, C6, and C7 will all give negative signals (as they are CH₂ groups).

Analysis of 2D Correlation Spectra

The 2D spectra are critical for assembling the molecular puzzle and providing unambiguous proof of the structure.

- ¹H-¹H COSY (COrrrelation SpectroscopY):

- This experiment reveals proton-proton connectivities through 2 or 3 bonds.
- Key Correlation 1: The hydroxyl proton signal should show a cross-peak to the H7 protons.
- Key Correlation 2: The H7 protons will show a cross-peak to the H5 methine proton.
- Key Correlation 3: Starting from H5, one can "walk" around the ring by tracing the correlations: $H5 \leftrightarrow H4 \leftrightarrow H3 \leftrightarrow H6$. The H6 protons will not show a further correlation, as they are adjacent to the amide nitrogen which has no protons (on the carbon side). This confirms the integrity of the piperidine ring spin system.
- 1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):
 - This spectrum maps each proton signal directly to the carbon signal it is attached to.
 - It allows for the confident assignment of every carbon that has attached protons. For example, the proton multiplet at ~3.4 ppm (assigned as H7) will show a cross-peak to the carbon signal at ~62 ppm, confirming this carbon is C7. This is repeated for all C-H pairs.
- 1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):
 - This is arguably the most powerful experiment for confirming the overall molecular skeleton, as it shows correlations between protons and carbons that are 2 or 3 bonds away.^[6]
 - Key Correlation 1 (Confirming the Lactam): The H6 protons (at ~3.1 ppm) should show a strong cross-peak to the carbonyl carbon C2 (at ~172 ppm). Similarly, the H3 protons (~2.2 ppm) should also show a correlation to C2. This definitively establishes the lactam ring structure.
 - Key Correlation 2 (Linking Side Chain): The H7 protons should show a correlation to C5 and C4. The H5 proton should show a correlation to C7. This confirms the attachment point of the hydroxymethyl group at the C5 position.
 - Key Correlation 3 (Amide Confirmation): The amide proton (H1) should show correlations to C2 and C6, confirming its position.

Caption: Key COSY (blue dashed) and HMBC (red solid) correlations.

Conclusion

The structural characterization of **5-(Hydroxymethyl)piperidin-2-one** can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation presented herein, researchers can obtain unambiguous and verifiable data. The combination of ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC experiments creates a self-validating system that confirms atom identities, their covalent connectivities, and the overall molecular architecture, ensuring the scientific integrity required in research and drug development.

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